![molecular formula C13H16O2 B3104232 5-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 1465547-66-3](/img/structure/B3104232.png)
5-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one
Overview
Description
5-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one is a chemical compound with the molecular formula C13H16O2 . It has a molecular weight of 204.26 .
Physical And Chemical Properties Analysis
The boiling point of 5-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one is predicted to be 348.2±31.0 °C . The density is predicted to be 1.076±0.06 g/cm3 .Scientific Research Applications
Protodeboronation of Pinacol Boronic Esters
5-PTN can be used in the catalytic protodeboronation of pinacol boronic esters . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Synthesis of δ-®-coniceine and Indolizidine 209B
The protodeboronation process, in which 5-PTN plays a crucial role, has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Organic Synthesis Building Block
5-PTN is a highly valuable building block in organic synthesis . It can be converted into a broad range of functional groups .
Suzuki–Miyaura Coupling
5-PTN can be used in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling .
In Vivo Imaging
5-PTN can be used as a near-infrared fluorescent dye optimized for in vivo imaging . It provides a higher degree of labeling with less aggregation than a leading competitor product when used for antibody conjugation .
Flow Cytometry
5-PTN can be used in flow cytometry . It is significantly brighter than leading competitor conjugates at similar labeling densities in vivo and in vitro .
Antibody Conjugation
5-PTN can be used for antibody conjugation . It exhibits reduced liver uptake in vivo compared with leading competitor conjugates .
properties
IUPAC Name |
5-propoxy-3,4-dihydro-2H-naphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-9-15-13-8-4-5-10-11(13)6-3-7-12(10)14/h4-5,8H,2-3,6-7,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADDIQDKCYKDGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC2=C1CCCC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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